

Application Notes and Protocols for MRTX-EX185 Binding Analysis using NMR Spectroscopy

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Compound of Interest

Compound Name: **Mrtx-EX185**

Cat. No.: **B12410608**

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Introduction

MRTX-EX185 is a potent, non-covalent inhibitor of KRAS(G12D), a prevalent oncogenic mutation in various cancers, including pancreatic and colorectal tumors.^{[1][2][3]} Unlike covalent inhibitors that target KRAS(G12C), **MRTX-EX185** demonstrates a unique ability to bind to both the inactive GDP-bound and the active GTP-bound states of KRAS(G12D), offering a promising therapeutic strategy for this challenging target.^[4] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful biophysical technique to characterize the binding of small molecules like **MRTX-EX185** to their protein targets at an atomic level. This document provides detailed application notes and protocols for utilizing NMR spectroscopy, specifically ^1H - ^{15}N Heteronuclear Single Quantum Coherence (HSQC) experiments, to analyze the binding of **MRTX-EX185** to KRAS proteins.

Quantitative Binding Data of MRTX-EX185

The following tables summarize the reported inhibitory and binding activities of **MRTX-EX185** against various KRAS mutants and in cellular assays.

Table 1: In Vitro Inhibitory Activity of **MRTX-EX185** against various KRAS mutants

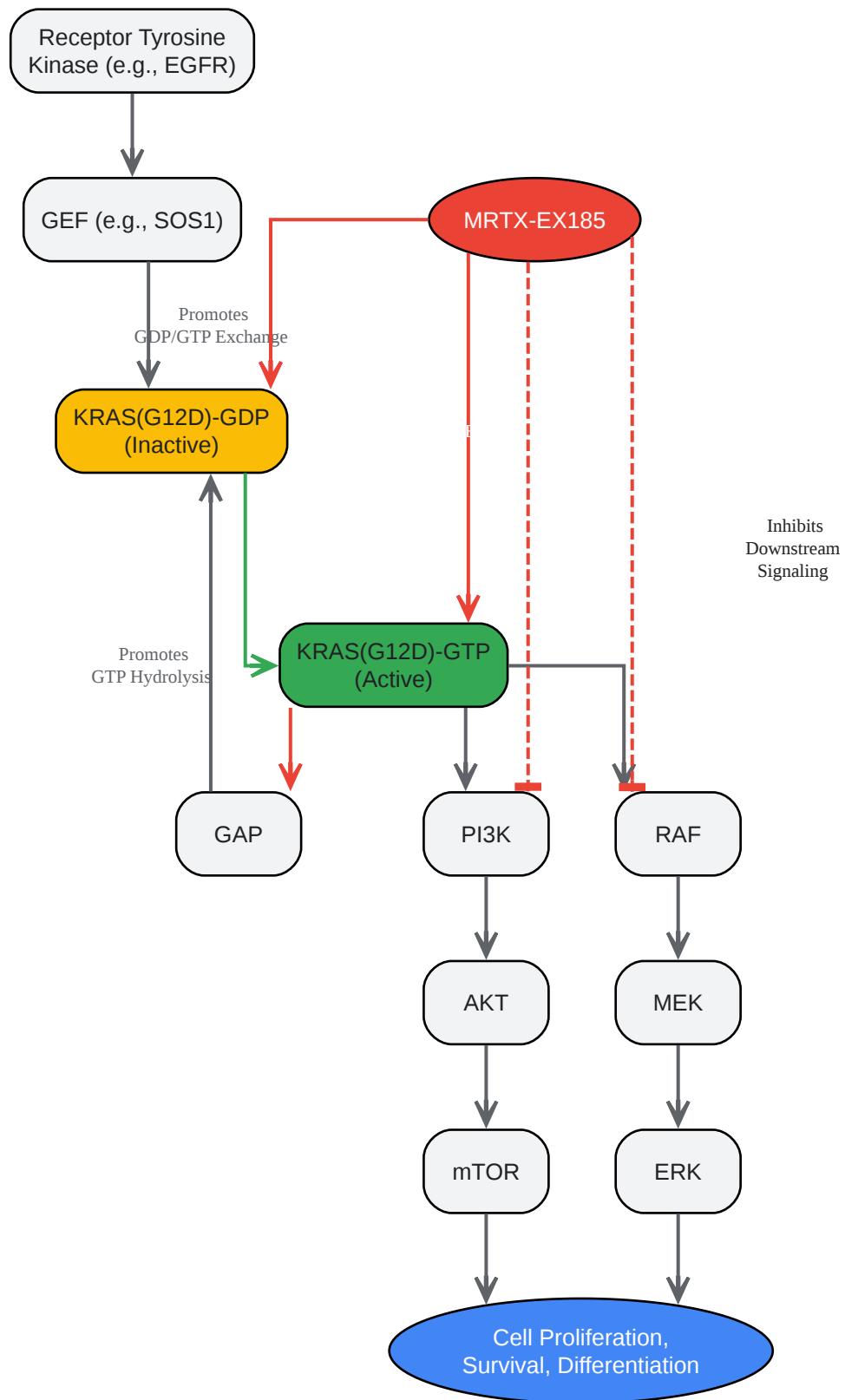
Target Protein	IC ₅₀ (nM)
KRAS(G12D)	90[1][3]
KRAS WT	110[3]
KRAS(G12C)	290[3]
KRAS(Q61H)	130[3]
KRAS(G13D)	240[3]

Table 2: Cellular Activity of **MRTX-EX185**

Cell Line	KRAS Mutation	Assay Type	IC ₅₀ (nM)
SW-1990	KRAS(G12D)	Proliferation Assay	70[3][5]
KRAS(G12C)-driven cell lines	KRAS(G12C)	ERK Phosphorylation (p-ERK) Inhibition	Significant Inhibition[3][5]
HEK293	KRAS-independent	Proliferation Assay	Non-toxic[3][5]

Signaling Pathway

KRAS is a central node in cellular signaling, primarily activating the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which drive cell proliferation, survival, and differentiation.[2][6][7] The G12D mutation leads to constitutive activation of KRAS, resulting in uncontrolled downstream signaling. **MRTX-EX185**, by binding to KRAS(G12D), inhibits these downstream pathways.

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Caption: KRAS(G12D) signaling pathway and the inhibitory action of **MRTX-EX185**.

Experimental Protocols

Protein Expression and Purification of ¹⁵N-labeled KRAS

A detailed protocol for the expression and purification of isotopically labeled KRAS is crucial for NMR studies.

Objective: To produce ¹⁵N-labeled KRAS protein for NMR binding studies.

Materials:

- E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid encoding the desired KRAS construct (e.g., KRAS(G12D) 1-169).
- Minimal media (M9) containing ¹⁵N-ammonium chloride as the sole nitrogen source.
- IPTG (Isopropyl β-D-1-thiogalactopyranoside).
- Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, protease inhibitors).
- Affinity chromatography resin (e.g., Ni-NTA agarose if using a His-tagged construct).
- Size-exclusion chromatography column.
- NMR buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, 10% D₂O).

Protocol:

- Expression:
 1. Grow a starter culture of the transformed E. coli overnight in LB medium at 37°C.
 2. Inoculate a larger volume of M9 minimal medium containing ¹⁵N-ammonium chloride with the starter culture.
 3. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

4. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
5. Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

- Purification:
 1. Harvest the cells by centrifugation.
 2. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
 3. Clarify the lysate by centrifugation.
 4. Purify the KRAS protein from the supernatant using affinity chromatography.
 5. Further purify the protein using size-exclusion chromatography to ensure a monomeric and properly folded state.
 6. Exchange the purified protein into the NMR buffer using a desalting column or ultrafiltration.
 7. Concentrate the protein to the desired concentration for NMR experiments (typically 50-200 µM).

¹H-¹⁵N HSQC NMR Titration for Binding Analysis

This protocol outlines the steps for performing a ¹H-¹⁵N HSQC NMR titration experiment to monitor the binding of **MRTX-EX185** to ¹⁵N-labeled KRAS.

Objective: To confirm binding, identify the binding site, and potentially determine the dissociation constant (Kd) of the **MRTX-EX185-KRAS** interaction.

Materials:

- Purified ¹⁵N-labeled KRAS protein in NMR buffer.
- A concentrated stock solution of **MRTX-EX185** in a compatible solvent (e.g., DMSO-d₆) that is soluble in the NMR buffer.

- NMR spectrometer equipped with a cryoprobe.
- NMR tubes.

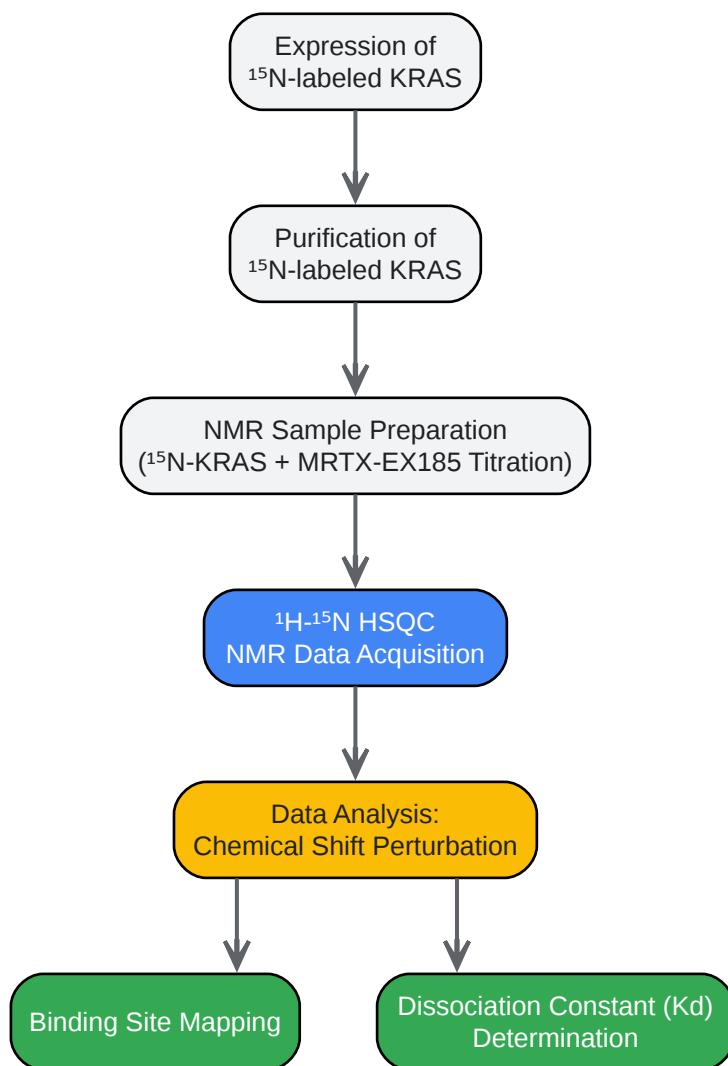
Protocol:

- Sample Preparation:
 1. Prepare a sample of ^{15}N -labeled KRAS at a concentration of 50-200 μM in NMR buffer in an NMR tube.
 2. Prepare a stock solution of **MRTX-EX185** at a high concentration (e.g., 10-50 mM) in a suitable deuterated solvent.
- NMR Data Acquisition:
 1. Acquire a reference ^1H - ^{15}N HSQC spectrum of the free ^{15}N -labeled KRAS protein. This spectrum serves as the baseline.
 2. Perform a titration by adding small aliquots of the **MRTX-EX185** stock solution to the KRAS sample.
 3. After each addition of **MRTX-EX185**, gently mix the sample and allow it to equilibrate.
 4. Acquire a ^1H - ^{15}N HSQC spectrum at each titration point. The molar ratios of ligand to protein should typically range from 0:1 to 10:1 or higher, depending on the binding affinity.
- Data Analysis:
 1. Process and analyze the series of ^1H - ^{15}N HSQC spectra.
 2. Overlay the spectra to observe chemical shift perturbations (CSPs) of the backbone amide signals upon addition of **MRTX-EX185**.
 3. Residues exhibiting significant CSPs are likely located in or near the binding site of **MRTX-EX185**.

4. The magnitude of the CSPs can be plotted against the ligand concentration to generate binding isotherms.
5. If the binding is in the fast to intermediate exchange regime on the NMR timescale, the dissociation constant (Kd) can be calculated by fitting the binding isotherms to an appropriate binding model.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for NMR-based binding analysis of **MRTX-EX185** with KRAS.



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Caption: Workflow for NMR-based binding analysis of **MRTX-EX185** to KRAS.

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